REACTION_CXSMILES
|
[In].[CH2:2](Br)[CH:3]=[CH2:4].C(O[CH:9]([OH:14])[C:10]([F:13])([F:12])[F:11])C>O>[F:13][C:10]([F:11])([F:12])[CH:9]([OH:14])[CH2:4][CH:3]=[CH2:2]
|
Name
|
|
Quantity
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2.5 mL
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Type
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reactant
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Smiles
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C(C=C)Br
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Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)F)O
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Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
extracted with t-butyl methyl ether (50 mL)
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Type
|
WASH
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Details
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The organic layer is washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |